

M617 TFA: A Technical Guide for Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **M617 TFA**, a selective galanin receptor 1 (GALR1) agonist, for its application in neuroscience research. This document details its mechanism of action, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes its signaling pathways.

Introduction to M617 TFA

M617 is a synthetic peptide agonist that exhibits high selectivity for the galanin receptor 1 (GALR1). The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counter-ion used during peptide synthesis and purification. It is crucial for researchers to be aware that trifluoroacetic acid (TFA) can have independent biological effects and may influence experimental outcomes.

In neuroscience, M617 is a valuable tool for investigating the physiological roles of GALR1 in the central nervous system. Research has primarily focused on its potential in modulating pain perception (antinociception) and in providing protection against neuronal damage (neuroprotection).

Mechanism of Action

M617 exerts its biological effects by selectively binding to and activating GALR1, a G-protein coupled receptor (GPCR). GALR1 is predominantly coupled to inhibitory G-proteins of the Gi/o



family. Activation of GALR1 by M617 initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and cellular function.

Quantitative Data Summary

The following tables summarize key quantitative data for **M617 TFA** from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of M617

Receptor	Ki (nM)	Species	Reference
GALR1	0.23	Rat	[1]
GALR2	5.71	Rat	[1]

Table 2: In Vivo Dose-Response Data for M617 in Rats

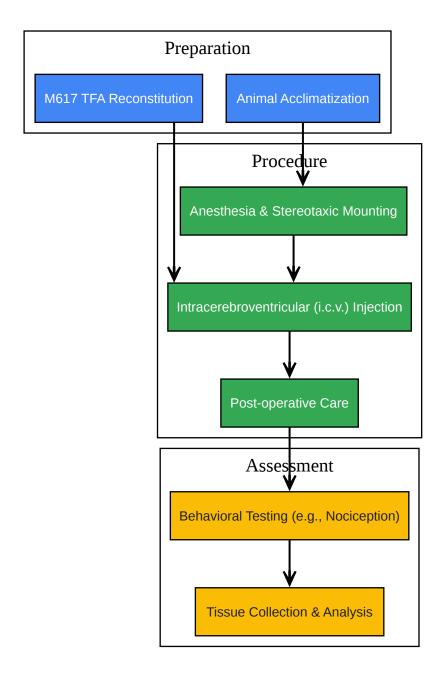


Experimental Model	Administration Route	Dose	Observed Effect	Reference
Nociception (Thermal & Mechanical Stimulation)	Intracerebroventr icular (i.c.v.)	0.1, 0.5, 1, 2 nmol	Dose-dependent increase in hindpaw withdrawal latency	[2][3]
Nociception (Thermal & Mechanical Stimulation)	Intra-central nucleus of amygdala (CeA)	0.1, 0.5, 1 nmol	Dose-dependent increase in hindpaw withdrawal latency	[4]
Neuroprotection (Subarachnoid Hemorrhage)	Intranasal	8, 24, 72 μg/kg	24 μg/kg significantly improved neurological function	[5]
Appetite Regulation	Intracerebroventr icular (i.c.v.)	Not specified	Enhanced food consumption	[1]

Signaling Pathways

Activation of GALR1 by M617 triggers distinct signaling pathways that mediate its effects in the nervous system. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, in specific cellular contexts, GALR1 activation can modulate other signaling cascades, such as the ERK/GSK-3β pathway.





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